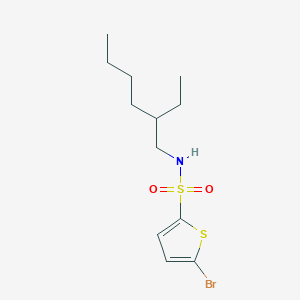
3-bromo-N-(2-hydroxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-hydroxypropyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-hydroxypropyl)benzenesulfonamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes and proteins. It may also interact with other molecules in the body to produce its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which may have implications in the development of new drugs and therapeutic agents. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-bromo-N-(2-hydroxypropyl)benzenesulfonamide in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it a cost-effective reagent. However, one of the limitations is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-bromo-N-(2-hydroxypropyl)benzenesulfonamide in scientific research. One direction is to further study its mechanism of action to better understand its biochemical and physiological effects. Another direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases and other conditions. Additionally, it may be useful in the development of new drugs and therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(2-hydroxypropyl)benzenesulfonamide has been reported in several studies. One of the most common methods involves the reaction of 3-bromoaniline with chloroacetone followed by the reaction with sodium sulfite to produce the final product. The yield of this method is generally high, and the purity of the product can be easily achieved through recrystallization.
Applications De Recherche Scientifique
3-bromo-N-(2-hydroxypropyl)benzenesulfonamide has been used in various scientific research studies. It is commonly used as a probe to study the binding properties of proteins and enzymes. It has also been used as a reagent in the synthesis of other compounds. Furthermore, it has been used in the development of new drugs and therapeutic agents.
Propriétés
Formule moléculaire |
C9H12BrNO3S |
|---|---|
Poids moléculaire |
294.17 g/mol |
Nom IUPAC |
3-bromo-N-(2-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO3S/c1-7(12)6-11-15(13,14)9-4-2-3-8(10)5-9/h2-5,7,11-12H,6H2,1H3 |
Clé InChI |
XHDCXDRQUMKDLE-UHFFFAOYSA-N |
SMILES |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Br)O |
SMILES canonique |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)

![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)

![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)



![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)




